Structural Identity and Physicochemical Confirmation vs. N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide (Gg) from the Same Parallel Synthesis Study
In the study by Lee et al. (2016), 2-phenoxy-N-(4-sulfamoylphenyl)acetamide (designated compound Gd) was synthesized in parallel with seven structural analogs, enabling direct within-study physicochemical comparison [1]. Compound Gd bears a primary –SO₂NH₂ group, whereas its closest analog in the series, compound Gg, features a bulkier N-(4-methylpyrimidin-2-yl)sulfamoyl substituent. This structural difference results in a substantially lower melting point for Gd (206–207 °C) versus Gg (249–250 °C), consistent with reduced molecular weight (306.34 vs. 412.5 g/mol) and diminished intermolecular hydrogen-bonding capacity arising from the absence of the pyrimidine ring [1]. The XLogP3 of Gd is 1.3 [2], predicting approximately 1.5 log-unit lower lipophilicity than the N-pyrimidinyl-substituted analog (estimated XLogP3 ≈ 2.8), which directly affects aqueous solubility, membrane permeability, and nonspecific protein binding profiles.
| Evidence Dimension | Melting point (Mp) reflecting crystalline lattice energy and purity |
|---|---|
| Target Compound Data | Mp 206–207 °C (white powder, yield 77%); MW 306.34 g/mol; XLogP3 1.3 |
| Comparator Or Baseline | Compound Gg (N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-phenoxyacetamide): Mp 249–250 °C (orange powder, yield 72%); MW 412.5 g/mol; XLogP3 ≈ 2.8 (estimated) |
| Quantified Difference | ΔMp = 42–44 °C lower; ΔMW = ∼106 g/mol lower; ΔLogP ≈ 1.5 units lower |
| Conditions | Both compounds synthesized, purified, and characterized in the same laboratory under identical protocols (Lee et al., PLoS ONE, 2016) |
Why This Matters
A lower melting point and reduced logP of the target compound relative to N-substituted sulfamoyl analogs translate to predictably different solubility and formulation behavior, which directly impacts the choice of vehicle for in vitro assays and the feasibility of achieving consistent dosing in cell-based or in vivo studies.
- [1] Lee C-C, Lo Y, Ho L-J, Lai J-H, Lien S-B, Lin L-C, Chen C-L, Chen T-C, Liu F-C, Huang H-S. A New Application of Parallel Synthesis Strategy for Discovery of Amide-Linked Small Molecules as Potent Chondroprotective Agents in TNF-α-Stimulated Chondrocytes. PLoS ONE. 2016;11(3):e0149317. doi:10.1371/journal.pone.0149317 View Source
- [2] PubChem Compound Summary for CID 681870, 2-phenoxy-N-(4-sulfamoylphenyl)acetamide. Computed XLogP3 = 1.3. National Center for Biotechnology Information. View Source
